

Independent Verification of the Published Bioactivity of IT-143B: A Comparative Guide

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Compound of Interest

Compound Name: IT-143B

Cat. No.: B3025987

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This guide provides an objective comparison of the published bioactivity of **IT-143B** with alternative compounds, supported by available experimental data. **IT-143B** is a member of the piericidin class of antibiotics, which are recognized for their activity against a range of fungal and bacterial pathogens, as well as cancer cell lines. While specific independent verification data for **IT-143B** is limited, this guide offers a comparative analysis based on the known mechanisms of action of the piericidin class and related compounds.

Executive Summary

IT-143B, a piericidin antibiotic isolated from *Streptomyces* sp., has demonstrated bioactivity against the fungus *Aspergillus fumigatus*, the Gram-positive bacterium *Micrococcus luteus*, and KB carcinoma cells.[1][2] The primary mechanism of action for piericidins is the inhibition of mitochondrial Complex I (NADH-ubiquinone oxidoreductase), a critical component of the electron transport chain. Disruption of this complex leads to a cascade of cellular events, ultimately resulting in apoptosis. Additionally, some piericidins have been shown to downregulate the 78 kDa glucose-regulated protein (GRP78), a key molecular chaperone involved in protein folding and a target in cancer therapy.

This guide compares the reported activities of **IT-143B** with Piericidin A, a well-studied member of the same class, and other compounds with similar mechanisms of action: Rotenone, a classic mitochondrial Complex I inhibitor, and HA15, a known GRP78 inhibitor. Due to the limited availability of **IT-143B**, comprehensive independent studies confirming its specific

bioactivity are not readily available in the public domain.[1] Therefore, this comparison relies on the published data for **IT-143B** and established data for the alternative compounds.

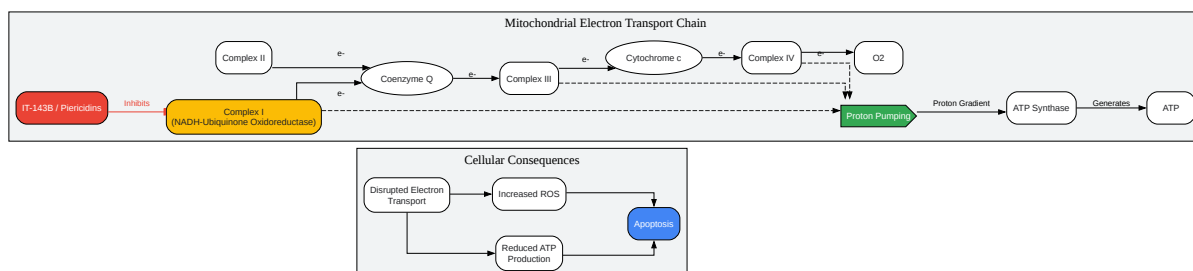
Data Presentation

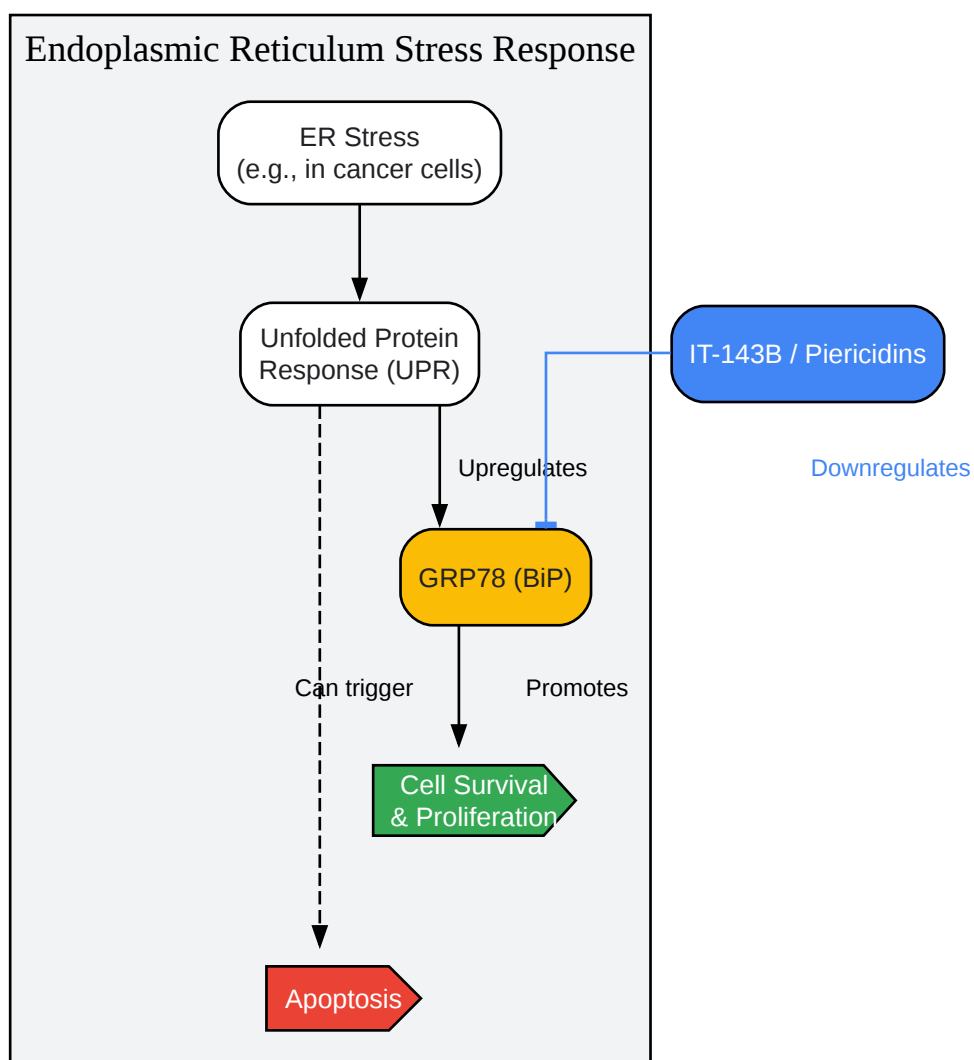
Table 1: Comparison of Bioactivity of **IT-143B** and Alternatives

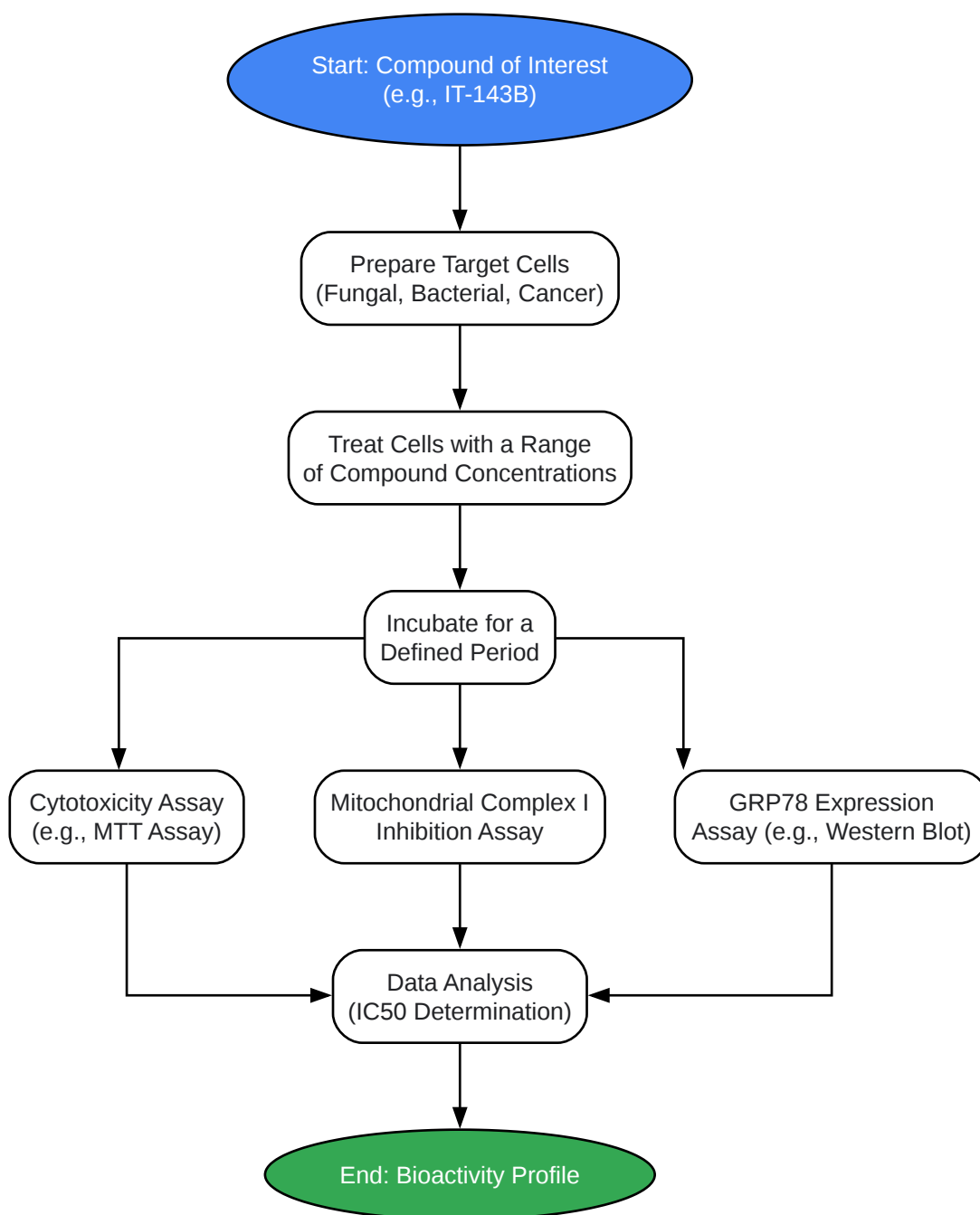
Compound	Class	Primary Target(s)	Reported Bioactivity (IC50)	Organism/Cell Line
IT-143B	Piericidin Antibiotic	Mitochondrial Complex I, GRP78 (putative)	Data not publicly available	Aspergillus fumigatus, Micrococcus luteus, KB carcinoma cells[1][2]
Piericidin A	Piericidin Antibiotic	Mitochondrial Complex I	0.061 μ M	Tn5B1-4 cells[3]
0.020 μ M	HCT-116 cells[4]			
>12.03 μ M	A549 cells[4]			
Rotenone	Botanical Insecticide	Mitochondrial Complex I	< 100 nM (for decrease in succinyl-CoA)	Multiple human cell lines[5]
~25 nM (for inhibition of succinyl-CoA biosynthesis)	SH-SY5Y cells[6]			
50 nM (induces cell death)	Parkinson's disease patient-derived ONS cells[7]			
HA15	Thiazole Benzensulfonamide	GRP78	Synergizes with mitotane	Adrenocortical carcinoma cells[8]
Decreased cell viability in a dose- and time-dependent manner	Lung cancer cells (A549, H460, H1975)[9]			

Signaling Pathways and Experimental Workflows

The primary mechanism of action for **IT-143B** is believed to be consistent with that of other piericidins, primarily through the inhibition of mitochondrial Complex I.







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